1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-1-methyl-1H-pyrazole with formaldehyde and ammonia, leading to the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols. .
Scientific Research Applications
1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
1-(5-fluoro-1-methyl-1H-pyrazol-3-yl)methanamine can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound has a similar pyrazole core but differs in the substituents, leading to different chemical and biological properties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorine atom and a pyrazole ring but has additional aromatic groups, which may enhance its biological activity.
3-amino-5-methyl-1H-pyrazole: This compound has an amino group and a methyl group on the pyrazole ring, making it structurally similar but with different reactivity and applications.
Properties
Molecular Formula |
C5H8FN3 |
---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(5-fluoro-1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8FN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3 |
InChI Key |
KLWGBHXBVAHTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)F |
Origin of Product |
United States |
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